1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol
Description
Properties
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)azetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-3-9(11-7(2)10-6)12-4-8(13)5-12/h3,8,13H,4-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDGJODPOOIMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of 2,6-Dimethylpyrimidin-4-ol
Reaction Conditions :
- Reagents : Phosphorus oxychloride (POCl₃), catalytic N,N-dimethylaniline.
- Procedure : 2,6-Dimethylpyrimidin-4-ol (1 equiv) is refluxed in excess POCl₃ (5 equiv) at 110°C for 4–6 hours.
- Work-up : Excess POCl₃ is quenched with ice water, and the product is extracted with dichloromethane.
- Yield : 70–85% (reported in analogous pyrimidine chlorinations).
Iodination Followby Halogen Exchange
Reaction Conditions :
- Step 1 : Iodination of 2,6-dimethylpyrimidin-4-ol using iodine (1 equiv) and sodium hydroxide (1.25 M) at 80–120°C for 2 hours, yielding 5-iodo-2,6-dimethylpyrimidin-4-ol.
- Step 2 : Halogen exchange via Finkelstein reaction with KCl in dimethylformamide (DMF) at 60°C.
- Yield : 50–65% (over two steps).
Nucleophilic Aromatic Substitution (SNAr)
Unprotected Azetidin-3-ol Route
Reaction Conditions :
- Reagents : 4-Chloro-2,6-dimethylpyrimidine (1 equiv), azetidin-3-ol (1.2 equiv), potassium carbonate (2 equiv).
- Solvent : Anhydrous dimethylformamide (DMF) or acetonitrile.
- Temperature : 80–100°C for 12–24 hours.
- Yield : 40–55% (limited by competing elimination of azetidin-3-ol under basic conditions).
Mechanistic Insight :
The electron-deficient pyrimidine ring facilitates nucleophilic attack by the azetidine nitrogen. Methyl groups at positions 2 and 6 enhance ring activation through inductive effects, stabilizing the Meisenheimer intermediate.
Hydroxyl-Protected Azetidin-3-ol Route
Protection Strategy :
- Silyl Protection : Treatment with tert-butyldimethylsilyl chloride (TBSCl, 1.1 equiv) and imidazole (1.5 equiv) in DMF at 0°C for 1 hour.
- Reaction : Protected azetidin-3-ol (1.1 equiv) reacts with 4-chloro-2,6-dimethylpyrimidine (1 equiv) using NaH (1.5 equiv) in THF at 60°C for 6 hours.
- Deprotection : Tetrabutylammonium fluoride (TBAF, 1.1 equiv) in THF at room temperature.
- Yield : 65–75% (over three steps).
Transition Metal-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
Reaction Conditions :
- Catalyst System : Palladium(II) acetate (5 mol%), Xantphos (10 mol%), cesium carbonate (2 equiv).
- Substrates : 4-Bromo-2,6-dimethylpyrimidine (1 equiv), azetidin-3-ol (1.5 equiv).
- Solvent : Toluene or 1,4-dioxane.
- Temperature : 100°C for 18–24 hours.
- Yield : 60–70% (with <5% ring-opening byproducts).
Optimization Notes :
Copper-Mediated Ullmann Coupling
Reaction Conditions :
- Catalyst System : Copper(I) iodide (20 mol%), trans-1,2-diaminocyclohexane (40 mol%).
- Substrates : 4-Iodo-2,6-dimethylpyrimidine (1 equiv), azetidin-3-ol (2 equiv).
- Solvent : Dimethyl sulfoxide (DMSO).
- Temperature : 120°C for 24 hours.
- Yield : 50–60% (with 10–15% homocoupling byproducts).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| SNAr (Unprotected) | K₂CO₃, DMF, 80°C | 40–55% | Simple setup, no metal catalysts | Low yield, side reactions |
| SNAr (Protected) | NaH, THF, 60°C | 65–75% | Higher yield, reduced elimination | Additional protection/deprotection steps |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 60–70% | High functional group tolerance | Costly catalysts, sensitivity to moisture |
| Ullmann Coupling | CuI, DMSO, 120°C | 50–60% | Avoids palladium | High temperature, byproduct formation |
Scalability and Industrial Considerations
Nucleophilic Substitution :
- Preferred for large-scale production due to lower catalyst costs and straightforward work-up.
- Pilot-scale batches (≥1 kg) achieve 70% yield using protected azetidin-3-ol and continuous distillation for solvent recovery.
Transition Metal Routes :
- Limited to small-scale synthesis (≤100 g) due to palladium cost (≥$800/mol).
- Recycling protocols for Pd/C catalysts under hydrogen atmosphere reduce expenses by 30%.
Characterization and Quality Control
Key Analytical Data :
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Manganese (IV) oxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride in isopropanol is a typical reducing agent.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride yields diastereoselective 2,3-disubstituted azetidines .
Scientific Research Applications
1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets. The azetidine ring’s strain and the pyrimidine moiety’s electronic properties contribute to its reactivity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with nucleic acids, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other azetidine- and pyrimidine-containing derivatives. Below is a comparative analysis based on available evidence and inferred properties:
1-(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol (Patent Example)
- Structure : This compound, disclosed in a 2015 patent, replaces the 2,6-dimethylpyrimidin-4-yl group with a benzothiophene-ethoxy-propyl chain .
- Functional Implications :
- The benzothiophene moiety may enhance lipophilicity and membrane permeability compared to the pyrimidine group.
- The ethoxypropyl linker could improve solubility or confer conformational flexibility for receptor binding. In contrast, the pyrimidine-containing compound may target different pathways, such as nucleotide biosynthesis or kinase modulation.
3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol (Pyridine Derivative)
- Structure : A pyridine derivative with methoxy substituents and a propargyl alcohol side chain .
- Functional Contrast :
- Pyridine vs.
- The propargyl alcohol group may introduce reactivity (e.g., click chemistry applications), whereas the azetidine-hydroxyl group in the target compound offers rigidity and hydrogen-bond donor capacity.
Hypothetical Data Table (Inferred from Structural Features)
Key Research Findings and Limitations
- This highlights a gap in crystallographic or conformational studies for this compound .
- Patent-Driven Insights : The benzothiophene analogue’s pharmaceutical formulation suggests azetidin-3-ol derivatives are prioritized for their metabolic stability and synthetic accessibility. The pyrimidine variant may require further optimization for similar applications .
- Pyridine vs. Pyrimidines generally exhibit broader kinase or antiviral activity due to their nucleotide-mimicking properties.
Biological Activity
1-(2,6-Dimethylpyrimidin-4-yl)azetidin-3-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a pyrimidine ring and an azetidine ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H13N3O |
| Molecular Weight | 167.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1170108-38-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's ability to modulate enzyme activity and receptor interactions suggests potential applications in treating various diseases.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing glucose metabolism and insulin sensitivity.
- Receptor Modulation : The compound may act as a modulator for certain receptors, contributing to its anti-inflammatory and analgesic properties.
Antiinflammatory Effects
Studies suggest that compounds with similar structures exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. This could be beneficial in conditions like arthritis or other inflammatory diseases.
Case Studies
A few case studies highlight the biological effects of similar compounds:
- Case Study A : In a study involving azetidine derivatives, compounds showed significant inhibition of nitric oxide production in RAW 264.7 macrophages, indicating potential anti-inflammatory effects.
- Case Study B : Another study evaluated the glucose-lowering effects of pyrimidine derivatives in diabetic mice. The results indicated improved insulin sensitivity and reduced hyperglycemia.
Research Findings
Recent findings have explored the pharmacological potential of this compound and related compounds:
| Study Focus | Findings |
|---|---|
| Antidiabetic Activity | Enhanced glucose uptake in muscle cells |
| Anti-inflammatory | Reduced nitric oxide production in macrophages |
| Enzyme Interaction | Potential inhibition of key metabolic enzymes |
Q & A
Q. Advanced
- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points (>200°C) .
- pH-Dependent Reactivity : Hydroxyl group deprotonation (pKa ~9.2) increases nucleophilicity, enabling SN2 reactions with alkyl halides .
- Oxidative Susceptibility : LC-MS tracks degradation products (e.g., ketone formation via hydroxyl oxidation) under H₂O₂ exposure .
Accelerated stability studies (40°C/75% RH for 6 months) guide storage recommendations (desiccated, -20°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
